molecular formula C11H22N2O2 B597323 (S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate CAS No. 1245642-79-8

(S)-Tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate

Cat. No. B597323
Key on ui cas rn: 1245642-79-8
M. Wt: 214.309
InChI Key: WUTNESNBEPKXRB-VIFPVBQESA-N
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Patent
US07691850B2

Procedure details

To a solution of 1,1-dimethylethyl 3-formyl-1-pyrrolidinecarboxylate (500 mg, 2.51 mmol) in MeOH/DCM (6 mL, 1:1) were added NaHCO (1.05 g, 12.6 mmol) followed by methylamine (2.51 mL, 5.02 mmol, 2.0 M in MeOH). After 12 h at 25° C., NaBH (1.05 g, 12.6 mmol) was added. After 1 h, the reaction was concentrated and the residue was partitioned between DCM and H O. The aqueous phase was extracted several times with DCM and the combined organic fractions were dried over MgSO4, concentrated and purified via column chromatography (silica, 4% MeOH in DCM (1% NH OH)) yielding the title compound (512 mg, 95%) as a brown oil: LC/MS (ES) m/e 215 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
NaHCO
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
MeOH DCM
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaBH
Quantity
1.05 g
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4]1)=O.[CH3:15][NH2:16]>CO.C(Cl)Cl>[CH3:15][NH:16][CH2:1][CH:3]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(=O)C1CN(CC1)C(=O)OC(C)(C)C
Name
NaHCO
Quantity
1.05 g
Type
reactant
Smiles
Name
MeOH DCM
Quantity
6 mL
Type
solvent
Smiles
CO.C(Cl)Cl
Step Two
Name
Quantity
2.51 mL
Type
reactant
Smiles
CN
Step Three
Name
NaBH
Quantity
1.05 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between DCM and H O
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (silica, 4% MeOH in DCM (1% NH OH))

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CNCC1CN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 512 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07691850B2

Procedure details

To a solution of 1,1-dimethylethyl 3-formyl-1-pyrrolidinecarboxylate (500 mg, 2.51 mmol) in MeOH/DCM (6 mL, 1:1) were added NaHCO (1.05 g, 12.6 mmol) followed by methylamine (2.51 mL, 5.02 mmol, 2.0 M in MeOH). After 12 h at 25° C., NaBH (1.05 g, 12.6 mmol) was added. After 1 h, the reaction was concentrated and the residue was partitioned between DCM and H O. The aqueous phase was extracted several times with DCM and the combined organic fractions were dried over MgSO4, concentrated and purified via column chromatography (silica, 4% MeOH in DCM (1% NH OH)) yielding the title compound (512 mg, 95%) as a brown oil: LC/MS (ES) m/e 215 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
NaHCO
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
MeOH DCM
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaBH
Quantity
1.05 g
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4]1)=O.[CH3:15][NH2:16]>CO.C(Cl)Cl>[CH3:15][NH:16][CH2:1][CH:3]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(=O)C1CN(CC1)C(=O)OC(C)(C)C
Name
NaHCO
Quantity
1.05 g
Type
reactant
Smiles
Name
MeOH DCM
Quantity
6 mL
Type
solvent
Smiles
CO.C(Cl)Cl
Step Two
Name
Quantity
2.51 mL
Type
reactant
Smiles
CN
Step Three
Name
NaBH
Quantity
1.05 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between DCM and H O
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (silica, 4% MeOH in DCM (1% NH OH))

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CNCC1CN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 512 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07691850B2

Procedure details

To a solution of 1,1-dimethylethyl 3-formyl-1-pyrrolidinecarboxylate (500 mg, 2.51 mmol) in MeOH/DCM (6 mL, 1:1) were added NaHCO (1.05 g, 12.6 mmol) followed by methylamine (2.51 mL, 5.02 mmol, 2.0 M in MeOH). After 12 h at 25° C., NaBH (1.05 g, 12.6 mmol) was added. After 1 h, the reaction was concentrated and the residue was partitioned between DCM and H O. The aqueous phase was extracted several times with DCM and the combined organic fractions were dried over MgSO4, concentrated and purified via column chromatography (silica, 4% MeOH in DCM (1% NH OH)) yielding the title compound (512 mg, 95%) as a brown oil: LC/MS (ES) m/e 215 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
NaHCO
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
MeOH DCM
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaBH
Quantity
1.05 g
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4]1)=O.[CH3:15][NH2:16]>CO.C(Cl)Cl>[CH3:15][NH:16][CH2:1][CH:3]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(=O)C1CN(CC1)C(=O)OC(C)(C)C
Name
NaHCO
Quantity
1.05 g
Type
reactant
Smiles
Name
MeOH DCM
Quantity
6 mL
Type
solvent
Smiles
CO.C(Cl)Cl
Step Two
Name
Quantity
2.51 mL
Type
reactant
Smiles
CN
Step Three
Name
NaBH
Quantity
1.05 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between DCM and H O
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (silica, 4% MeOH in DCM (1% NH OH))

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CNCC1CN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 512 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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